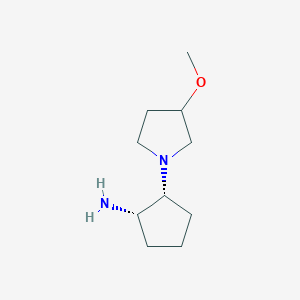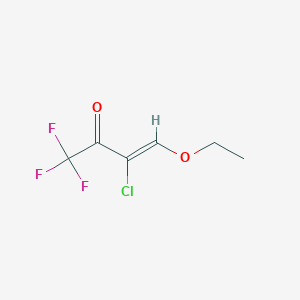
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a chemical compound with the CAS Number: 119577-49-0 . It is a liquid at room temperature and has a molecular weight of 202.56 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3- . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 202.56 , a refractive index of 1.406 , and a density of 1.18 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Synthesis and Reactivity Studies
- Synthesis and Reactivity of Fluorinated Compounds : Research on fluorinated compounds, such as fluorinated phosphonium borates and boranes, reveals their potential in creating novel materials with unique reactivities and properties. These studies involve understanding the synthesis pathways, the reactivity with other compounds, and their potential applications in materials science and organometallic chemistry (Schnurr et al., 2010).
Atmospheric and Environmental Impact Studies
- Atmospheric Oxidation and Environmental Impact : Investigation into the atmospheric oxidation of polyfluorinated compounds provides insights into their environmental fate and potential impacts. These studies are crucial for understanding how such compounds, once released into the environment, undergo transformation and contribute to environmental pollution (Jackson et al., 2013).
Analytical and Material Science Applications
- Mass Spectrometry and Analytical Applications : The study of halogen-containing epoxyethers through mass spectrometry demonstrates the application of fluorinated compounds in analytical chemistry. These investigations help in understanding the fragmentation patterns and stability of such compounds under different conditions, which is valuable for analytical methodologies and material analysis (Favretto et al., 1997).
Optical and Dielectric Properties of Materials
- Polyimide Thin Films : The impact of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films highlights the significance of fluorinated compounds in developing advanced materials with specific optical and electronic properties. Such research is instrumental in the fabrication of components for electronic devices, coatings, and other technological applications (Jang et al., 2007).
Organic Synthesis and Chemical Reactions
- Reactions with Phosphorous Nucleophiles : The study of reactions between specific fluorinated ketones and phosphorous nucleophiles showcases the versatility of fluorinated compounds in organic synthesis. These reactions provide pathways to new compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Zhu et al., 2005).
Propiedades
IUPAC Name |
(Z)-3-chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBAUTFCZDFBIW-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C(F)(F)F)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

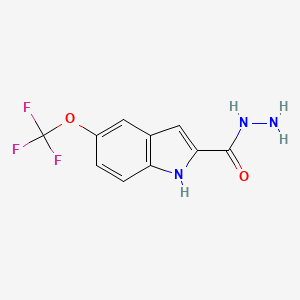
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)

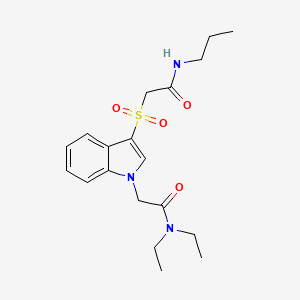
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2677752.png)
![(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2677753.png)
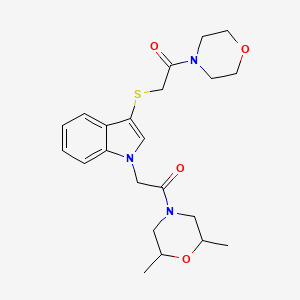
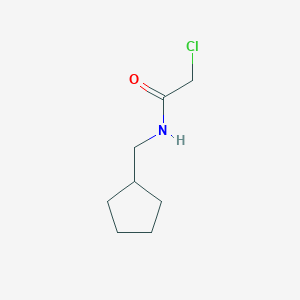
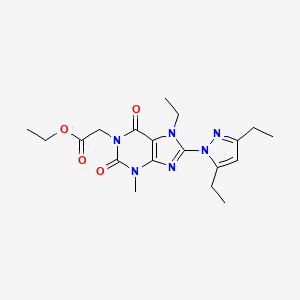
![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)
